

Hematopoietic Progenitor Kinase 1 inhibitor Hpk1-IN-45

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Hpk1-IN-45**, a Potent Hematopoietic Progenitor Kinase 1 Inhibitor

This technical guide provides a comprehensive overview of **Hpk1-IN-45**, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HPK1 for immuno-oncology applications.

Core Compound Data

Hpk1-IN-45 is a small molecule inhibitor designed to modulate the immune system by targeting HPK1, a key negative regulator of T-cell activation.

Identifier	Value	
Compound Name	Hpk1-IN-45	
Target	Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1)	
CAS Number	2739844-35-0	

Quantitative Activity of Hpk1-IN-45



The inhibitory activity of **Hpk1-IN-45** has been characterized in biochemical and cellular assays. The following table summarizes the key quantitative data.

Assay Type	Description	IC50 / EC50
Biochemical Assay	Direct inhibition of HPK1 kinase activity.	0.3 nM
Cellular Assay	Inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, at the Ser376 residue in Jurkat T-cells.	57.52 nM
Functional Cell Assay	Inhibition of IL-2 (Interleukin-2) release, a key cytokine for T-cell proliferation and activation, in stimulated Jurkat T-cells.	38 nM

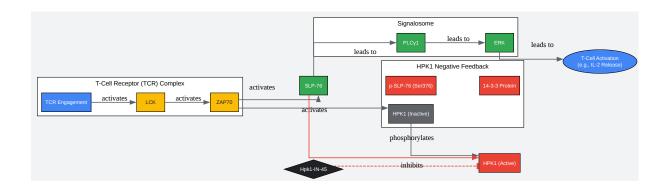
Mechanism of Action and Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling. In the context of cancer, HPK1 activity can suppress the anti-tumor immune response. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue. This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the disassembly of the TCR signaling complex and attenuation of downstream signaling, which ultimately dampens T-cell activation and cytokine production.

Hpk1-IN-45, by potently inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action blocks the recruitment of the negative regulator 14-3-3, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling





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Caption: HPK1 signaling pathway in T-cells and the inhibitory action of **Hpk1-IN-45**.

Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize **Hpk1-IN-45**.

HPK1 Biochemical Kinase Assay

This protocol describes a representative method for determining the direct inhibitory activity of **Hpk1-IN-45** on HPK1 enzyme activity, commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Objective: To quantify the IC50 value of **Hpk1-IN-45** against purified HPK1 enzyme.

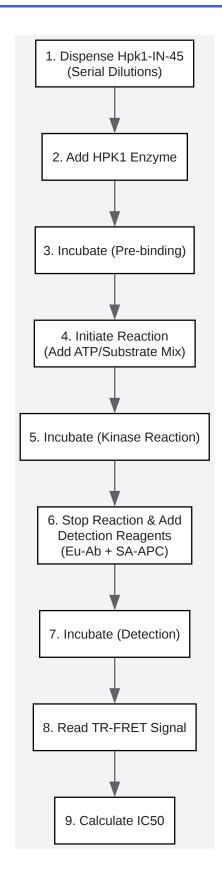
Materials:



- · Recombinant human HPK1 enzyme
- Biotinylated peptide substrate (e.g., a peptide derived from SLP-76)
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
- **Hpk1-IN-45** (serial dilutions)
- Europium-labeled anti-phospho-serine antibody (Detection Antibody)
- Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
- 384-well low-volume plates
- Plate reader capable of TR-FRET detection

Workflow Diagram:





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Caption: Workflow for a typical HPK1 biochemical TR-FRET assay.



Procedure:

- Prepare serial dilutions of Hpk1-IN-45 in DMSO and then dilute in assay buffer.
- Add a fixed amount of HPK1 enzyme to each well of a 384-well plate containing the diluted compound or DMSO vehicle control.
- Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
- Prepare a reaction mixture containing the biotinylated peptide substrate and ATP at a concentration close to the K_m for ATP.
- Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
- Incubate the plate for 60-120 minutes at room temperature to allow for substrate phosphorylation.
- Stop the reaction by adding an EDTA-containing buffer.
- Add the detection reagents: Europium-labeled anti-phospho-serine antibody and Streptavidin-APC.
- Incubate for at least 60 minutes at room temperature to allow for detection antibody binding.
- Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
- Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the TR-FRET ratio against
 the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to
 determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay

This protocol outlines a method to measure the inhibitory effect of **Hpk1-IN-45** on the phosphorylation of its endogenous substrate, SLP-76, in a relevant cell line like Jurkat T-cells.







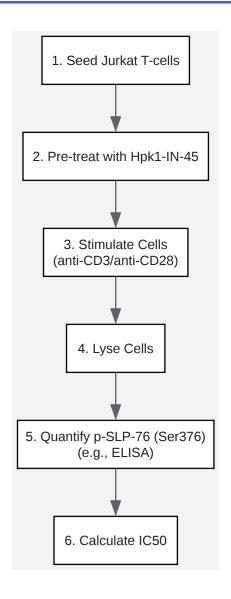
Objective: To determine the cellular IC50 of **Hpk1-IN-45** for the inhibition of SLP-76 phosphorylation at Ser376.

Materials:

- Jurkat T-cells
- Cell culture medium (e.g., RPMI 1640 + 10% FBS)
- Hpk1-IN-45 (serial dilutions)
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
- · Lysis buffer
- Phospho-SLP-76 (Ser376) specific antibody
- Total SLP-76 antibody
- Detection system (e.g., Sandwich ELISA, Western Blot, or flow cytometry)
- 96-well cell culture plates

Workflow Diagram:





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Caption: Workflow for a cellular SLP-76 phosphorylation assay.

Procedure (ELISA-based):

- Seed Jurkat T-cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.
- Prepare serial dilutions of **Hpk1-IN-45**. Add the diluted compound to the cells and preincubate for 1-2 hours.
- Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.



- After stimulation, pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using a sandwich ELISA kit according to the manufacturer's instructions.
- Normalize the phospho-SLP-76 signal to the total protein concentration or total SLP-76 levels.
- Plot the normalized signal against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Functional IL-2 Release Assay

This protocol describes how to measure the functional consequence of HPK1 inhibition, which is the enhancement of IL-2 production from stimulated T-cells.

Objective: To determine the EC50 of **Hpk1-IN-45** for the potentiation of IL-2 release from stimulated Jurkat T-cells.

Materials:

- Jurkat T-cells
- · Cell culture medium
- Hpk1-IN-45 (serial dilutions)
- T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
- Human IL-2 ELISA kit
- 96-well cell culture plates

Procedure:

- Seed Jurkat T-cells in a 96-well plate.
- Add serial dilutions of Hpk1-IN-45 to the cells and pre-incubate for 1-2 hours.



- Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubate the cells for 24-48 hours to allow for IL-2 production and secretion into the supernatant.
- After incubation, centrifuge the plate to pellet the cells.
- Carefully collect the supernatant from each well.
- Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's protocol.
- Plot the measured IL-2 concentration against the log of the **Hpk1-IN-45** concentration and fit the data to determine the EC50 value for IL-2 release potentiation.
- To cite this document: BenchChem. [Hematopoietic Progenitor Kinase 1 inhibitor Hpk1-IN-45]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12364026#hematopoietic-progenitor-kinase-1-inhibitor-hpk1-in-45]

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